3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that belongs to the class of heterocyclic compounds It features multiple functional groups, including thiazolidine, thiomorpholine, and pyrido[1,2-a]pyrimidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable aldehyde with a thioamide under acidic conditions to form the thiazolidine ring.
Introduction of the Ethoxypropyl Group: The ethoxypropyl group can be introduced via nucleophilic substitution reactions using an appropriate alkyl halide.
Construction of the Pyrido[1,2-a]pyrimidinone Core: This involves cyclization reactions, often using a combination of amines and carbonyl compounds under high-temperature conditions.
Final Assembly: The final step involves the coupling of the thiazolidine and pyrido[1,2-a]pyrimidinone intermediates under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thiazolidine and thiomorpholine rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, aryl halides
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols, amines
Substitution Products: Various alkyl or aryl derivatives
Scientific Research Applications
3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: can be compared with similar compounds such as:
Thiazolidinediones: Known for their antidiabetic properties.
Pyrido[1,2-a]pyrimidinones: Studied for their anticancer activities.
Thiomorpholine Derivatives: Investigated for their antimicrobial effects.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties not found in the individual classes of compounds.
Properties
Molecular Formula |
C21H24N4O3S3 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(5Z)-3-(3-ethoxypropyl)-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H24N4O3S3/c1-2-28-11-5-8-25-20(27)16(31-21(25)29)14-15-18(23-9-12-30-13-10-23)22-17-6-3-4-7-24(17)19(15)26/h3-4,6-7,14H,2,5,8-13H2,1H3/b16-14- |
InChI Key |
AMHZYVSXZDCRAW-PEZBUJJGSA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCSCC4)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCSCC4)SC1=S |
Origin of Product |
United States |
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